molecular formula C17H21NOS2 B12766181 4-benzyl-6-(methylsulfanylmethylsulfanyl)-3-propan-2-yl-1H-pyridin-2-one CAS No. 240417-31-6

4-benzyl-6-(methylsulfanylmethylsulfanyl)-3-propan-2-yl-1H-pyridin-2-one

Cat. No.: B12766181
CAS No.: 240417-31-6
M. Wt: 319.5 g/mol
InChI Key: CCFCAWLPLYLQBS-UHFFFAOYSA-N
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Description

4-benzyl-6-(methylsulfanylmethylsulfanyl)-3-propan-2-yl-1H-pyridin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

The synthesis of 4-benzyl-6-(methylsulfanylmethylsulfanyl)-3-propan-2-yl-1H-pyridin-2-one involves several steps. One common method includes the reaction of 4-hydroxy-1-methyl-1H-quinolin-2-one with diphenyl disulfide in the presence of potassium carbonate in dimethylformamide (DMF). This reaction produces sulfanyl-1H-quinolin-2-one, which is then treated with phosphorus oxychloride followed by sodium azide to yield the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

4-benzyl-6-(methylsulfanylmethylsulfanyl)-3-propan-2-yl-1H-pyridin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, such as antimicrobial and anticancer properties. In medicine, it may be explored for its potential therapeutic effects. In industry, it can be used in the development of new materials and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of 4-benzyl-6-(methylsulfanylmethylsulfanyl)-3-propan-2-yl-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

4-benzyl-6-(methylsulfanylmethylsulfanyl)-3-propan-2-yl-1H-pyridin-2-one can be compared with other similar compounds, such as 4-hydroxy-2-quinolones and 4-benzyl-6-hydroxy-2-mercaptopyrimidine. These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of benzyl, methylsulfanyl, and pyridinone moieties, which confer distinct chemical and biological properties .

Properties

CAS No.

240417-31-6

Molecular Formula

C17H21NOS2

Molecular Weight

319.5 g/mol

IUPAC Name

4-benzyl-6-(methylsulfanylmethylsulfanyl)-3-propan-2-yl-1H-pyridin-2-one

InChI

InChI=1S/C17H21NOS2/c1-12(2)16-14(9-13-7-5-4-6-8-13)10-15(18-17(16)19)21-11-20-3/h4-8,10,12H,9,11H2,1-3H3,(H,18,19)

InChI Key

CCFCAWLPLYLQBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(NC1=O)SCSC)CC2=CC=CC=C2

Origin of Product

United States

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